molecular formula C18H24N2O4 B6670209 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B6670209
M. Wt: 332.4 g/mol
InChI Key: UHAHRGBCBSPRRI-JGKCFBKVSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[25]octane-2-carboxamide is a compound with a complex and unique chemical structure

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-15-3-2-12(11-19-15)16-14(4-7-24-16)20-17(21)13-10-18(13)5-8-23-9-6-18/h2-3,11,13-14,16H,4-10H2,1H3,(H,20,21)/t13?,14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHRGBCBSPRRI-JGKCFBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)C3CC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)C3CC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the oxolane ring by cyclization of a suitable precursor.

  • Introduction of the methoxypyridine moiety through nucleophilic substitution.

  • Formation of the oxaspiro structure via spirocyclization. Each step is controlled by specific reaction conditions, such as temperature, pH, and solvent selection, to achieve the desired configuration and yield.

Industrial Production Methods: In an industrial setting, the synthesis may involve larger scale reactions with optimization of yield and purity. Techniques such as continuous flow chemistry, advanced purification methods, and automated synthesis could be employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the methoxypyridine moiety, potentially yielding hydroxyl or ketone derivatives.

  • Reduction: Reduction reactions could target carbonyl groups, leading to the formation of alcohols or alkanes.

  • Substitution: The oxolane ring and methoxypyridine moiety may participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.

  • Substitution: Halogenation reagents such as bromine or chlorine may be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide finds applications across various fields:

  • Chemistry: As a versatile intermediate in organic synthesis, it enables the development of complex molecules and new synthetic methodologies.

  • Biology: Its unique structure may interact with specific biological targets, aiding in the study of biochemical pathways and molecular interactions.

  • Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: The compound’s properties might be utilized in material science, such as in the development of novel polymers or catalysts.

Mechanism of Action

Mechanism of Effects: N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism may involve binding to active sites or altering conformations, thereby modulating biological activity.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include hydrolases, oxidoreductases, and transferases.

  • Receptors: The compound may interact with G-protein coupled receptors or ion channels.

  • Pathways: It could influence signaling pathways like MAPK/ERK or PI3K/AKT, affecting cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Other Compounds: N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide can be compared with structurally similar compounds, such as:

  • Spirocyclic amides: Other spirocyclic amides might share similar biological activities but differ in specific interactions due to variations in structure.

  • Methoxypyridine derivatives: Compounds like 6-methoxy-2-pyridinecarboxamide may have related but distinct pharmacological profiles.

  • Oxolane-based compounds: Similarities with other oxolane derivatives can highlight differences in reactivity and application potential.

Highlighting Uniqueness:

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